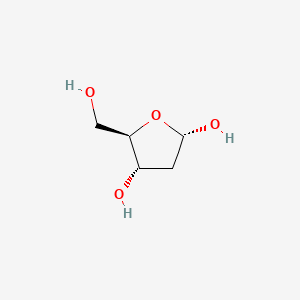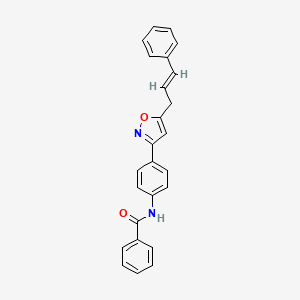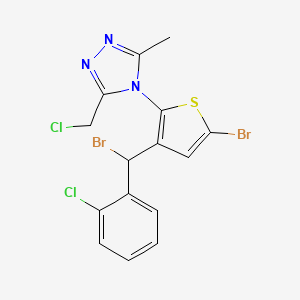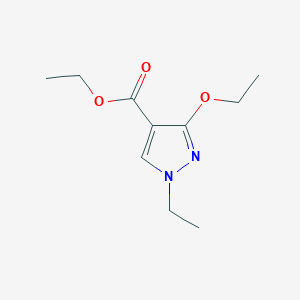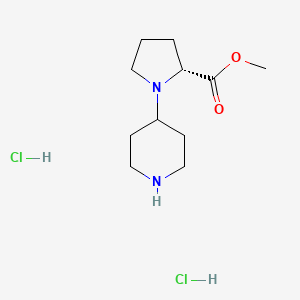
(R)-Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride is a chemical compound that features both piperidine and pyrrolidine rings These heterocyclic structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Esterification: The methyl ester group is introduced through esterification reactions.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt, typically through treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the piperidine and pyrrolidine rings.
Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying substituents on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.
科学研究应用
®-Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of ®-Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Piperidine Derivatives: Compounds like piperine and prucalopride share the piperidine ring structure.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and prolinol are structurally related.
Uniqueness: ®-Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride is unique due to the combination of both piperidine and pyrrolidine rings in its structure. This dual-ring system may confer distinct pharmacological properties and make it a valuable compound for various research applications.
属性
分子式 |
C11H22Cl2N2O2 |
|---|---|
分子量 |
285.21 g/mol |
IUPAC 名称 |
methyl (2R)-1-piperidin-4-ylpyrrolidine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H20N2O2.2ClH/c1-15-11(14)10-3-2-8-13(10)9-4-6-12-7-5-9;;/h9-10,12H,2-8H2,1H3;2*1H/t10-;;/m1../s1 |
InChI 键 |
QMRSABMXMIYJAG-YQFADDPSSA-N |
手性 SMILES |
COC(=O)[C@H]1CCCN1C2CCNCC2.Cl.Cl |
规范 SMILES |
COC(=O)C1CCCN1C2CCNCC2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


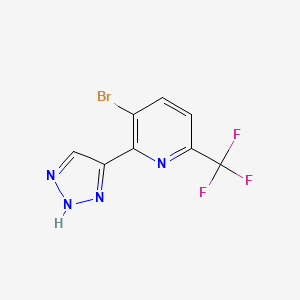

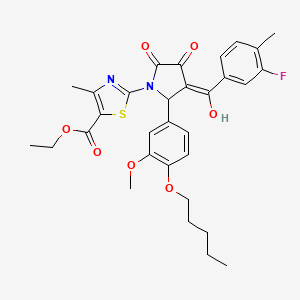
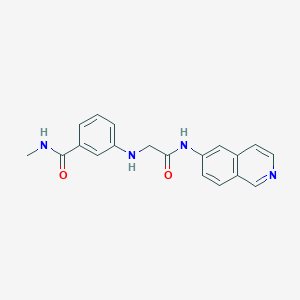
![2-(Difluoromethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B15209680.png)
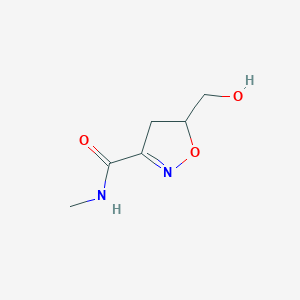
![1-[5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B15209711.png)
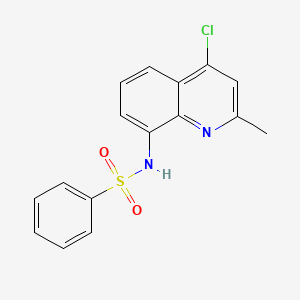
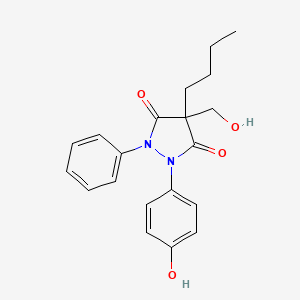
![Butyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209736.png)
